SERT Inhibitory Potency: Desfluoro Modification Produces ~4-Fold Weaker Inhibition than Citalopram at the Human Serotonin Transporter
Direct head-to-head comparison in a single published study demonstrates that removal of the 4-fluoro substituent dramatically reduces inhibitory potency at the human serotonin transporter (hSERT). The IC50 for desfluoro-citalopram (232 nM) is approximately 4-fold higher (weaker) than that of citalopram (59 nM) when tested in [³H]5-HT uptake assays in COS7 cells expressing wild-type hSERT [1]. While the specific IC50 of rac Desfluoro Citalopram Acetamide (which additionally carries the carboxamide modification) has not been reported in a comparable assay, the independent contributions of both desfluoro (Δ +173 nM vs. citalopram) and nitrile-to-carboxamide conversion predict further attenuation of SERT binding. This contrasts with the fluorinated carboxamide analog Citalopram EP Impurity A, which retains the 4-fluorophenyl group critical for SERT affinity [1].
| Evidence Dimension | IC50 for [³H]5-HT uptake inhibition at wild-type hSERT |
|---|---|
| Target Compound Data | Desfluoro-citalopram: 232 nM (rac Desfluoro Citalopram Acetamide predicted ≥232 nM due to additional carboxamide modification) |
| Comparator Or Baseline | Citalopram: 59 nM; Chlorocitalopram: 49 nM; Bromocitalopram: 121 nM; Descyanocitalopram: 154 nM; 5-Methylcitalopram: 70 nM |
| Quantified Difference | ~3.9-fold higher IC50 than citalopram (232 vs. 59 nM); ~1.9-fold higher than bromocitalopram; ~1.5-fold higher than descyanocitalopram |
| Conditions | [³H]5-HT uptake in COS7 cells expressing wild-type hSERT; single inhibitor concentration at IC50 for each analog; mean of ≥3 independent experiments in triplicate |
Why This Matters
For research laboratories investigating structure-activity relationships (SAR) at SERT or screening for genotoxic potential of impurities, this quantitative potency deficit confirms the compound will not confound pharmacological assays at trace levels, whereas its fluorinated carboxamide counterpart may retain meaningful residual SERT affinity.
- [1] Sørensen L, Andersen J, Thomsen M, Hansen SMR, Zhao Y, Al-Khawaja A, et al. Mutational Mapping and Modeling of the Binding Site for (S)-Citalopram in the Human Serotonin Transporter. J Biol Chem. 2010;285(3):2051–2063. Figure 4, legend lines 13–19: IC50 values (nM) for hSERT wild-type. View Source
